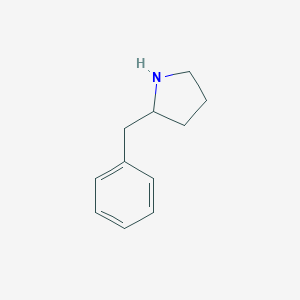

2-Benzylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMSOXIXROFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902624 | |

| Record name | NoName_3163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35840-91-6 | |

| Record name | 2-Benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylpyrrolidine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring substituted with a benzyl group at the 2-position, imparts a unique combination of stereochemical and electronic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, physicochemical parameters, and spectroscopic data. Furthermore, this document details experimental protocols for its synthesis and purification and explores its known biological activities, offering a valuable resource for researchers in drug discovery and development.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The introduction of a benzyl group at the 2-position of the pyrrolidine ring, as in this compound, enhances lipophilicity and provides a site for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.[3] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[3] Its basicity is attributed to the lone pair of electrons on the nitrogen atom within the pyrrolidine ring, allowing it to readily form salts with acids.[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. While some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅N | [4] |

| Molecular Weight | 161.24 g/mol | [4] |

| CAS Number | 35840-91-6 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 96-97 °C at 2 Torr | |

| Density (Predicted) | 0.988 g/cm³ | |

| pKa (Predicted) | 10.3 (Protonated form) | |

| Solubility | Soluble in many organic solvents. | [3] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons around 2.5-3.0 ppm) and the pyrrolidine ring (protons on the saturated ring, typically in the range of 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 40-50 ppm), and the carbons of the pyrrolidine ring (typically between 20-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, N-H stretching (for the free base), and C-N stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of N-benzyl-2-pyrrolidinone. The following is a representative experimental protocol.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound via reduction of N-benzyl-2-pyrrolidinone.

Protocol:

-

Synthesis of N-Benzyl-2-pyrrolidinone:

-

To a solution of 2-pyrrolidone in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add benzyl bromide dropwise to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-benzyl-2-pyrrolidinone.[5]

-

-

Reduction to this compound:

-

To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-benzyl-2-pyrrolidinone in THF dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Purification

Purification of this compound is typically achieved by vacuum distillation.[6]

Experimental Workflow: Purification of this compound

Caption: Purification of this compound by vacuum distillation.

Protocol:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point and pressure (e.g., 96-97 °C at 2 Torr).

-

Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of pyrrolidine derivatives exhibits a wide range of biological activities.[1][2] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Some N-benzylpyrrolidine derivatives have been investigated as potential antibacterial agents.[7] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7]

Logical Relationship: Proposed Antibacterial Mechanism

Caption: Proposed mechanism of antibacterial action for N-benzylpyrrolidine derivatives.

Neuroscience Applications

Pyrrolidine derivatives are also of significant interest in the development of drugs targeting the central nervous system (CNS).[3] For instance, some analogs have been explored as sodium channel blockers for the potential treatment of ischemic stroke.[8] The pyrrolidine moiety can serve as a key pharmacophore that interacts with the ion channel protein.

Logical Relationship: Potential Neuroprotective Mechanism

Caption: Potential mechanism of neuroprotection for certain pyrrolidine derivatives.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its preparation and purification. While specific biological data on this compound is limited, the broader class of pyrrolidine derivatives demonstrates a rich pharmacology, suggesting that this compound will continue to be a valuable scaffold for the discovery of new therapeutic agents. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. How To [chem.rochester.edu]

- 7. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzylpyrrolidine: Synthesis, Biological Activity, and Therapeutic Potential

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 2-Benzylpyrrolidine, a pyrrolidine derivative with significant potential in research and drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its role as a protein synthesis inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

Chemical Identity: this compound is a heterocyclic organic compound.

| Identifier | Value |

| CAS Number | 35840-91-6[1] |

| Molecular Formula | C₁₁H₁₅N[1] |

| Molecular Weight | 161.24 g/mol |

| Synonyms | Pyrrolidine, 2-(phenylmethyl)- |

Synthesis of this compound

While various methods exist for the synthesis of pyrrolidine derivatives, a common and effective approach for preparing 2-substituted pyrrolidines involves the use of L-proline as a chiral starting material. The following protocol outlines a representative synthesis of a closely related N-substituted benzylpyrrolidine derivative, which can be adapted for the synthesis of this compound itself.

Experimental Protocol: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid from L-Proline

This protocol details the synthesis of the N-benzyl derivative of proline, a key intermediate that can be further processed to yield this compound.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until the solution becomes clear.

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize to a pH of 5-6 with concentrated aqueous hydrochloric acid.

-

Add chloroform to the neutralized mixture and stir overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the precipitate and wash with acetone to obtain the final product, (S)-1-benzylpyrrolidine-2-carboxylic acid.[2]

Note: Further decarboxylation and reduction steps would be necessary to obtain this compound from this intermediate.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound and its derivatives is the inhibition of protein synthesis. This activity is the basis for the therapeutic potential of related compounds, such as the antibiotic anisomycin, which contains a benzylpyrrolidine core.

Inhibition of Protein Synthesis

This compound is understood to exert its biological effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it is suggested to bind to the 50S ribosomal subunit in bacteria, thereby inhibiting the elongation of polypeptide chains.[3]

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

The following is a general protocol for assessing the inhibition of protein synthesis in a cell-free system. This can be adapted to determine the IC₅₀ value of this compound.

Materials:

-

Cell-free protein synthesis system (e.g., wheat germ extract or E. coli S30 extract)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., ³H-leucine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, amino acid mixture, and mRNA template.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should also be prepared.

-

Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Quantitative Data on Antibacterial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported in the available literature, related pyrrolidine derivatives have demonstrated significant antibacterial and antifungal activity. For instance, certain pyrrolidine-2,5-dione derivatives have shown MIC values in the low micromolar range against various bacterial and fungal strains.[4][5]

Table 1: Representative Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Type | Organism | MIC (µg/mL) |

| Pyrrolidine-2,5-dione derivative | S. aureus | 8 - 16 |

| Pyrrolidine-2,5-dione derivative | E. faecalis | 8 - 16 |

This table provides an example of the antimicrobial potential within the broader class of pyrrolidine compounds and is not specific to this compound.

Signaling Pathways

The pyrrolidine scaffold is present in molecules that can modulate various signaling pathways. While the specific signaling pathways directly affected by this compound are not yet fully elucidated, related compounds have been shown to interact with key cellular signaling cascades, such as the Toll-like receptor (TLR) signaling pathway.

Toll-like Receptor (TLR) Signaling Pathway

TLRs are a class of proteins that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and initiate an immune response. The signaling cascade involves adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, which in turn regulate the expression of inflammatory cytokines and interferons.[6][7][8] Certain pyrrolidine derivatives have been shown to inhibit TLR signaling, suggesting a potential anti-inflammatory role for this class of compounds.[6][9]

Logical Diagram of the Toll-like Receptor Signaling Pathway

Caption: Overview of the Toll-like receptor (TLR) signaling pathways.

Conclusion

This compound is a versatile molecule with established utility as a synthetic building block and potential as a biologically active agent. Its core structure is found in natural products with potent protein synthesis inhibitory activity. Further research into the specific biological targets and signaling pathways affected by this compound is warranted to fully explore its therapeutic potential, particularly in the development of novel antimicrobial and anti-inflammatory agents. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this promising compound.

References

- 1. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 9. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Benzylpyrrolidine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. Its inherent stereochemistry and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a diverse range of diseases. This technical guide provides an in-depth overview of the significant biological activities exhibited by this compound and its derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Dopamine D2 Receptor Antagonism: Implications for Antipsychotic Agents

A prominent area of investigation for this compound derivatives has been their activity as dopamine D2 receptor antagonists, which is a key mechanism for the therapeutic action of antipsychotic drugs. Certain N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have demonstrated high-affinity binding to D2 receptors, indicating their potential in the treatment of psychosis.

Quantitative Data: Dopamine D2 Receptor Binding Affinity

| Compound Class | Specific Derivative | In Vitro Assay | IC50 (nM) | Reference |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | 2,3-dimethoxy substituted benzamide (24) | [3H]spiperone binding in rat striatum | ~1 | [1] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamide (26) | [3H]spiperone binding in rat striatum | ~1 | [1] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 5,6-dimethoxy substituted salicylamide (21) | [3H]spiperone binding in rat striatum | ~1 | [1] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]salicylamide (22) | [3H]spiperone binding in rat striatum | ~1 | [1] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this signaling cascade.

Experimental Protocol: [3H]-Spiperone Binding Assay for Dopamine D2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound derivatives for the dopamine D2 receptor.

1. Materials:

-

Radioligand: [3H]-Spiperone

-

Membrane Preparation: Rat striatal tissue homogenate containing D2 receptors.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate salts.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).

-

Test Compounds: this compound derivatives at various concentrations.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Prepare serial dilutions of the this compound test compounds.

-

In a 96-well plate, add the assay buffer, [3H]-spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the rat striatal membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

Multi-Targeting Strategy for Alzheimer's Disease

N-benzylpyrrolidine derivatives have been rationally designed as multi-target agents for the treatment of Alzheimer's disease. These compounds simultaneously inhibit key enzymes involved in the disease pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).

Quantitative Data: Enzyme Inhibition in Alzheimer's Disease Models

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 4k | Acetylcholinesterase (AChE) | Not specified, but showed balanced inhibition | [2] |

| 4k | Butyrylcholinesterase (BChE) | Not specified, but showed balanced inhibition | [2] |

| 4k | β-secretase 1 (BACE-1) | Not specified, but showed balanced inhibition | [2] |

| 4o | Acetylcholinesterase (AChE) | Not specified, but showed balanced inhibition | [2] |

| 4o | Butyrylcholinesterase (BChE) | Not specified, but showed balanced inhibition | [2] |

| 4o | β-secretase 1 (BACE-1) | Not specified, but showed balanced inhibition | [2] |

| 21a | Acetylcholinesterase (AChE) | 0.038 | [3] |

| 29a | Acetylcholinesterase (AChE) | 0.048 | [4] |

| 33a | Acetylcholinesterase (AChE) | 0.215 | [4] |

Signaling Pathway: Multi-Target Inhibition in Alzheimer's Disease

This diagram illustrates the multifaceted approach of these derivatives in combating Alzheimer's pathology.

Antimicrobial Activity

Certain derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Specific Derivative/Class | Target Organism | MIC (µM) | Reference |

| Pyrrolidine-2,5-dione Derivatives | 5a | Enterococcus faecalis | 0.25 | [5] |

| Pyrrolidine-2,5-dione Derivatives | 5g | Enterococcus faecalis | 0.25 | [5] |

| Pyrrolidine-2,5-dione Derivatives | 5a | Candida albicans | 0.125 | [5] |

| Pyrrolidine-2,5-dione Derivatives | 5d | Candida albicans | 0.25 | [5] |

| Pyrrolidine-2,5-dione Derivatives | 5e | Candida albicans | 0.25 | [5] |

| Pyrrolidine-2,5-dione Derivatives | 5g | Candida albicans | 0.25 | [5] |

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A common method for its determination is the broth microdilution method.

Anti-inflammatory and Anticonvulsant Activities

Derivatives of this compound have also been explored for their anti-inflammatory and anticonvulsant properties, showing promise in preclinical models.

Quantitative Data: Anti-inflammatory and Anticonvulsant Efficacy

| Compound Class | Specific Derivative | Biological Activity | In Vivo/In Vitro Assay | IC50 / ED50 | Reference |

| 2-Pyrrolidinone Derivatives | 14d | Anti-inflammatory (LOX inhibition) | In vitro | 0.08 mM (IC50) | [6] |

| 2-Pyrrolidinone Derivatives | 14e | Anti-inflammatory (LOX inhibition) | In vitro | 0.0705 mM (IC50) | [6] |

| N-Benzyl-2-acetamidopropionamides | N-benzyl-2-acetamido-3-methoxypropionamide (18) | Anticonvulsant | MES (mice, i.p.) | 8.3 mg/kg (ED50) | [7] |

| N-Benzyl-2-acetamidopropionamides | N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Anticonvulsant | MES (mice, i.p.) | 17.3 mg/kg (ED50) | [7] |

| N-Benzyl-2-acetamidopropionamides | (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Anticonvulsant | MES (mice, i.p.) | 4.5 mg/kg (ED50) | [7] |

| N-Benzyl-2-acetamidopropionamides | N-benzyl-2-acetamido-3-methoxypropionamide (18) | Anticonvulsant | MES (rats, p.o.) | 3.9 mg/kg (ED50) | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

1. Animals: Male Wistar rats (150-200 g).

2. Procedure:

-

Administer the this compound derivative or a control vehicle to the rats (e.g., orally or intraperitoneally).

-

After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

1. Animals: Mice or rats.

2. Procedure:

-

Administer the N-benzyl-2-acetamidopropionamide derivative or a control vehicle to the animals.

-

At the time of peak drug effect, deliver a brief electrical stimulus through corneal or auricular electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in control animals.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

Calculate the ED50, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Other Notable Biological Activities

The versatility of the this compound scaffold is further highlighted by its derivatives' activities in other therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

Certain this compound derivatives have been identified as inhibitors of histone deacetylases, enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy.

Quantitative Data: HDAC Inhibition

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

| Piperine Derivatives | 1e | 85.61 | [8] |

| Piperine Derivatives | 1f | 111.27 | [8] |

| Pyrimidine-based hydroxamic acids | 12 (HDAC4) | Weak inhibition | [9] |

| Pyrimidine-based hydroxamic acids | 29 (HDAC4) | Weak inhibition | [9] |

| Peptoid-based cap HDACi | 10a (HDAC1) | 0.0418 | [10] |

| Peptoid-based cap HDACi | 10c (HDAC1) | 0.0262 | [10] |

Alpha-Adrenoceptor Antagonism

Pyrrolidin-2-one derivatives containing an arylpiperazine moiety have shown high affinity for α1- and α2-adrenoceptors, suggesting potential applications as antiarrhythmic and antihypertensive agents.

Quantitative Data: Alpha-Adrenoceptor Binding Affinity

| Compound | Target Receptor | pKi | Reference |

| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) | α1-adrenoceptor | 7.13 | [11] |

| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) | α2-adrenoceptor | 7.29 | [11] |

| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) | α1-adrenoceptor | 7.30 | [12] |

| S-61 | α1-adrenoceptor | 7.14 | [13] |

| S-73 | α1-adrenoceptor | 6.77 | [13] |

| S-75 | α1-adrenoceptor | 7.3 | [14] |

Conclusion

The this compound core represents a highly versatile and valuable scaffold in the field of medicinal chemistry. The derivatives stemming from this core structure have demonstrated a remarkable breadth of biological activities, including potent dopamine D2 receptor antagonism, multi-target inhibition for Alzheimer's disease, and promising antimicrobial, anti-inflammatory, anticonvulsant, HDAC inhibitory, and alpha-adrenoceptor antagonist properties. The quantitative data and experimental methodologies presented in this guide underscore the significant therapeutic potential of this class of compounds and provide a solid foundation for further research and development efforts aimed at translating these findings into novel clinical candidates.

References

- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doi.nrct.go.th [doi.nrct.go.th]

- 9. researchgate.net [researchgate.net]

- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Mechanism of Action of 2-Benzylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a benzyl group. This structural motif serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of biologically active molecules. While the precise mechanism of action for the parent this compound compound is not extensively elucidated in publicly available literature, its core structure is a key component of various synthetic derivatives that exhibit a spectrum of pharmacological activities. This technical guide will delve into the potential mechanisms of action of this compound by examining the activities of its prominent derivatives, providing quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Core Pharmacological Activities of this compound Derivatives

The therapeutic potential of the this compound scaffold is highlighted by the varied mechanisms of action of its derivatives. These compounds have been investigated for their utility in neuroscience, infectious diseases, and inflammatory conditions.

Dopamine D2 Receptor Antagonism

A significant area of investigation for N-benzylpyrrolidine derivatives has been their activity as dopamine D2 receptor antagonists, suggesting potential applications as antipsychotic agents.[1] The affinity of these compounds for the D2 receptor is often stereoselective, with the (R)-enantiomer typically showing higher potency.[1]

| Compound | Target | Assay Type | Value | Reference |

| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5,6-dimethoxy-salicylamide | Dopamine D2 Receptor | [3H]spiperone binding | IC50 ≈ 1 nM | [1] |

| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-benzamide | Dopamine D2 Receptor | [3H]spiperone binding | IC50 ≈ 1 nM | [1] |

| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) | Dopamine D1 Receptor | [3H]dopamine binding | Ki = 4.8 nM | [2] |

| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) | Dopamine D2 Receptor | [3H]dopamine binding | Ki = 0.98 µM | [2] |

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this signaling cascade.

References

- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Benzylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzylpyrrolidine. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document compiles predicted data based on analogous structures and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol

-

Monoisotopic Mass: 161.120449483 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (NH) | 1.5 - 2.5 | br s | 1H |

| H-2 | 3.1 - 3.3 | m | 1H |

| H-5 | 2.8 - 3.0 | m | 2H |

| Benzyl-CH₂ | 2.6 - 2.8 | m | 2H |

| H-3, H-4 | 1.6 - 2.0 | m | 4H |

| Aromatic-H | 7.1 - 7.4 | m | 5H |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 60 - 65 |

| C-5 | 46 - 50 |

| Benzyl-CH₂ | 40 - 45 |

| C-3 | 30 - 35 |

| C-4 | 22 - 26 |

| Aromatic-C (quaternary) | 140 - 145 |

| Aromatic-CH | 125 - 130 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 161.12 | Molecular Ion |

| [M+H]⁺ | 162.13 | Protonated Molecular Ion |

| Base Peak | 91.05 | Tropylium ion (C₇H₇⁺) from benzylic cleavage |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for optimal signal dispersion.[2]

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically employed.[3]

-

Spectral Width: Approximately -2 to 12 ppm.[4]

-

Number of Scans: 16 to 64 scans are generally sufficient for a concentrated sample.[4]

-

Relaxation Delay: A delay of 1-5 seconds between pulses is used to ensure full proton relaxation.[4]

-

-

¹³C NMR Data Acquisition:

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the neat liquid is placed directly onto the ATR crystal.[4] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[4]

-

Data Acquisition:

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.[4] A dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol is prepared.[3]

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and the molecular ion.[4]

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).[4]

-

Data Acquisition: The instrument is set to scan a mass range appropriate for the molecular weight of the compound, for instance, m/z 40-300.[4]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Discovery and History of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a privileged scaffold in drug discovery. This in-depth technical guide explores the historical milestones in the discovery and synthesis of substituted pyrrolidines, from the early isolation of natural alkaloids to the development of foundational synthetic methodologies. We will delve into the seminal experimental work that laid the groundwork for our current understanding of this versatile heterocyclic system and examine the signaling pathways through which some of these molecules exert their profound biological effects.

Early Discoveries: Nature's Blueprint

The story of substituted pyrrolidines begins not in the laboratory, but in the natural world. For centuries, humans have utilized plants containing pyrrolidine-based alkaloids for medicinal, ritualistic, and recreational purposes. The formal scientific investigation of these compounds in the 19th and early 20th centuries marked the dawn of our understanding of this important class of molecules.

Nicotine: The Archetypal Pyrrolidine Alkaloid

One of the most widely recognized substituted pyrrolidines is nicotine, the principal alkaloid of the tobacco plant (Nicotiana tabacum). Crude nicotine was known by 1571, and its journey from a component of a culturally significant plant to a well-defined chemical entity was a multi-stage process.[1]

-

1828: The German physician Wilhelm Heinrich Posselt and chemist Karl Ludwig Reimann first isolated pure nicotine from tobacco.

-

1843: The correct molecular formula, C₁₀H₁₄N₂, was established.[1]

-

1893: The structure of nicotine, a pyridine ring substituted at the 3-position with an N-methylpyrrolidine ring, was elucidated by Adolf Pinner.

-

1904: The first laboratory synthesis of nicotine was reported by Amé Pictet and A. Rotschy, a landmark achievement in organic synthesis.[2][3]

The historical timeline of nicotine's discovery and characterization is summarized in the table below.

| Year | Milestone | Key Contributor(s) |

| 1828 | Isolation of pure nicotine | W. H. Posselt & K. L. Reimann |

| 1843 | Determination of molecular formula | L.-H.-F. Melsens |

| 1893 | Structure elucidation | A. Pinner |

| 1904 | First laboratory synthesis | A. Pictet & A. Rotschy |

Proline: The Proteinogenic Pyrrolidine

Proline stands out among the 20 proteinogenic amino acids due to its unique cyclic structure, where the α-amino group is incorporated into a pyrrolidine ring. This structural feature imparts significant conformational rigidity to proteins.

-

1900: Richard Willstätter first isolated proline while studying N-methylproline. He also achieved its synthesis in the same year.

-

1901: Emil Fischer, a pioneer in protein chemistry, independently isolated proline from casein and published his own synthesis.

Other Notable Natural Pyrrolidines

Beyond nicotine and proline, the pyrrolidine motif is found in a diverse range of other natural products, including:

-

Tropane Alkaloids: While technically bicyclic, compounds like scopolamine and hyoscyamine contain a pyrrolidine ring fused with a piperidine ring. These were isolated in the late 19th century and are known for their potent anticholinergic effects. The first total synthesis of scopolamine was achieved in 1959.[4][5]

-

Pyrrolizidine Alkaloids: This class of alkaloids, characterized by a fused bicyclic structure containing a pyrrolidine ring, was first discovered in plants in the 19th century. Their hepatotoxic effects were recognized in the early to mid-20th century.[2]

Foundational Synthetic Methodologies

The early syntheses of substituted pyrrolidines were often multi-step and arduous. However, they laid the groundwork for the development of more efficient and versatile synthetic methods that are still in use today.

The First Synthesis of Nicotine (Pictet and Rotschy, 1904)

The seminal synthesis of (±)-nicotine by Pictet and Rotschy provided the ultimate proof of its structure. While the original 1904 publication in Berichte der deutschen chemischen Gesellschaft is in German, the general approach has been widely documented. The synthesis resulted in a racemic mixture of (S)- and (R)-nicotine.[2]

Experimental Workflow: Pictet and Rotschy's Nicotine Synthesis

Caption: A simplified workflow of the first synthesis of nicotine.

Early Syntheses of Proline

Richard Willstätter's 1900 synthesis of proline involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation. A year later, Emil Fischer reported a synthesis starting from γ-phthalimidopropylmalonic ester.

Modern Synthetic Strategies

Since these pioneering efforts, a vast array of methods for constructing the pyrrolidine ring have been developed. These include:

-

[3+2] Cycloaddition Reactions: This is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines. It involves the reaction of an azomethine ylide with an alkene.

-

Aza-Cope Rearrangement: The tandem aza-Cope/Mannich reaction is an efficient method for the synthesis of acyl-substituted pyrrolidines.[2]

-

Pauson-Khand Reaction: This reaction provides a route to cyclopentenone-fused pyrrolidines.[7]

Biological Significance and Signaling Pathways

Many substituted pyrrolidines exert their biological effects by interacting with specific cellular targets and modulating signaling pathways.

Nicotine and the Nicotinic Acetylcholine Receptor

Nicotine's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors (nAChRs).[8] These are ligand-gated ion channels found in the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which in turn leads to depolarization of the neuron and the release of various neurotransmitters, including dopamine.[9]

Signaling Pathway: Nicotinic Acetylcholine Receptor Activation

Caption: Nicotine activates nAChRs, leading to neurotransmitter release.

Proline and the mTOR Signaling Pathway

Proline metabolism is intricately linked to the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7][10] Proline can activate the mTORC1 complex, leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[1][11]

Signaling Pathway: Proline and mTORC1 Activation

Caption: Proline activates the mTORC1 pathway to promote protein synthesis.

Conclusion

The journey of substituted pyrrolidines, from their discovery in nature to their synthesis in the laboratory and the elucidation of their biological mechanisms, is a testament to the evolution of chemical and biological sciences. The foundational work of early chemists like Pictet, Willstätter, and Fischer not only provided access to these important molecules but also spurred the development of new synthetic methodologies. Today, the pyrrolidine scaffold continues to be a rich source of inspiration for the design of novel therapeutics, and a deep understanding of its history and fundamental chemistry remains essential for researchers in the field.

References

- 1. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. assaygenie.com [assaygenie.com]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzylpyrrolidine: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for 2-Benzylpyrrolidine before handling or use.

Executive Summary

This compound is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research.[1][2] This guide provides an in-depth overview of the known safety, handling, and toxicity information for this compound, compiled to assist laboratory and drug development professionals in its safe management. The information is presented through structured data tables, detailed procedural outlines for safety and handling, and visual workflows to ensure clarity and rapid comprehension.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1][3] |

| Molecular Weight | 161.24 g/mol | [1][3] |

| CAS Number | 35840-91-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 96-97 °C at 2 Torr | [4] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.31 (at 25°C) | [4] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6] The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement (H-code) | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[5][6] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[5][6] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[5][6] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[5][6] |

| Reproductive Toxicity (Category 1B) | H360 | May damage fertility or the unborn child.[7] |

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

Caption: GHS Hazard Classifications for this compound.

Toxicity Profile

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for the toxicity of this compound are not publicly available. However, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.[5][8]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[5]

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²). An untreated area of skin serves as a control.[5]

-

Exposure: The test site is covered with a gauze patch and wrapping for a 4-hour exposure period.[5]

-

Observation: After 4 hours, the residual substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.[5]

-

Scoring: The severity of skin reactions is scored at each observation point. The reversibility of the lesions is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[6][9]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[9]

-

Application: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[9]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[9] Observations may continue for up to 21 days to assess the reversibility of any effects.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each observation point to determine the degree of irritation.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

The following diagram provides a workflow for selecting the appropriate PPE.

Caption: PPE Selection Workflow.

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.[6] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

The following flowchart outlines the first aid procedures for different routes of exposure.

References

- 1. This compound | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35840-91-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. jts.health.mil [jts.health.mil]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Chirality of (S)- and (R)-2-Benzylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric catalysis, frequently serving as a core component of pharmaceuticals and chiral ligands. The stereochemistry at the C2 position, as exemplified by (S)- and (R)-2-benzylpyrrolidine, is critical for determining biological activity and catalytic efficacy. Understanding the synthesis, characterization, and stereochemical properties of these enantiomers is paramount for their application in drug development and stereoselective synthesis. This technical guide provides an in-depth overview of the core principles of 2-benzylpyrrolidine chirality, including enantioselective synthetic routes, methods for chiral separation and analysis, and its application as a chiral auxiliary. While extensive data on synthetic methodologies exists, specific optical rotation values for the enantiomers of this compound are not widely reported in readily accessible literature.

Introduction to Chirality in 2-Substituted Pyrrolidines

Chirality, or the property of "handedness," is a fundamental concept in stereochemistry. Molecules that are non-superimposable on their mirror images are termed chiral and exist as a pair of enantiomers. For 2-substituted pyrrolidines like this compound, the carbon atom at the second position of the ring is a stereocenter, giving rise to (S)- and (R)-enantiomers.[1][2]

The biological and chemical properties of these enantiomers can differ significantly. In pharmaceutical applications, one enantiomer often exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer).[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of such compounds is of utmost importance in drug discovery and development.[2][4]

Stereoselective Synthesis of this compound

Achieving high enantiomeric purity is the primary goal in the synthesis of chiral pyrrolidines. Several strategies have been developed, broadly categorized as asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. This is often achieved using chiral catalysts, auxiliaries, or enzymes.

-

Biocatalytic Reductive Amination: Transaminases are enzymes that can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. By selecting the appropriate transaminase, either the (S)- or (R)-enantiomer can be produced with high enantiomeric excess (ee >95%).[4] This method offers a green and highly selective route to the desired products.[4]

-

Intramolecular Asymmetric Reductive Amination (IARA): This method involves the cyclization of a linear precursor, such as a protected amino-ketone, using a chiral catalyst. Iridium complexes with chiral ligands have been successfully employed to synthesize 2-arylpyrrolidines in high yield and good enantioselectivity (up to 92% ee).

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

-

Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated.

Characterization and Analysis of Enantiopurity

Confirming the absolute configuration and determining the enantiomeric purity are critical steps after synthesis.

Optical Rotation

Chiral molecules rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation ([α]) is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). Enantiomers rotate light by an equal magnitude but in opposite directions. The dextrorotary (+) enantiomer rotates light clockwise, while the levorotary (-) enantiomer rotates it counter-clockwise.

Note: Despite extensive literature searches, specific optical rotation values for enantiomerically pure (S)- and (R)-2-benzylpyrrolidine were not found in the reviewed articles, patents, or databases. This highlights a potential gap in the publicly available characterization data for this specific compound. For comparison, Table 1 includes data for a related chiral pyrrolidine derivative.

Table 1: Physical Properties of a Representative Chiral Pyrrolidine Derivative

| Property | Value | Conditions |

|---|---|---|

| Compound | 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine | |

| Specific Rotation | [α]ᴰ₂₀ +6.25° | c=4, MeOH |

| Enantiomeric Excess | >99% ee | Determined by chiral HPLC |

| Reference |[3] | |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H), are widely used for separating chiral amines. Often, derivatization of the amine with a suitable agent is required to improve separation and detection.

Experimental Protocols

The following are representative protocols based on established methodologies for the synthesis and analysis of chiral pyrrolidines.

Protocol: Asymmetric Synthesis via Biocatalytic Reductive Amination

This protocol is adapted from the general method described for the synthesis of 2-substituted pyrrolidines using transaminases.[4]

-

Reaction Setup: In a reaction vessel, create a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagents: Add the substrate (e.g., 5-chloro-1-phenyl-1-pentanone), an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor.

-

Enzyme Addition: Introduce the selected transaminase (one specific for the (S)-enantiomer or one for the (R)-enantiomer).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) with agitation for 24-48 hours. The reaction progress can be monitored by GC or HPLC.

-

Workup: Once the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography to yield the enantiomerically enriched this compound.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol is a general method for the analysis of chiral amines on a polysaccharide-based CSP, which may require derivatization for optimal results.

-

Derivatization (if necessary): React a small sample of the this compound with a derivatizing agent (e.g., 4-nitrobenzoyl chloride) in an aprotic solvent with a base catalyst.

-

Sample Preparation: Dissolve the derivatized (or underivatized) sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of a basic additive (e.g., 0.2% triethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee).

Applications and Signaling Pathways

(S)- and (R)-2-benzylpyrrolidine are valuable building blocks. Their structural motif is related to L-proline, a well-known organocatalyst. Proline and its derivatives catalyze asymmetric reactions, such as aldol and Mannich reactions, through an enamine-based mechanism.

Mechanism: Proline-Catalyzed Asymmetric Aldol Reaction

The pyrrolidine ring is central to the catalytic cycle. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. The chirality of the pyrrolidine ring directs the facial attack of the enamine onto an aldehyde, establishing the stereochemistry of the product.

Caption: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction.

Experimental Workflow Visualization

The overall process from synthesis to analysis can be visualized as a logical workflow.

Caption: General Experimental Workflow for Chiral Pyrrolidine Synthesis.

Conclusion

The chirality of this compound is a determining factor in its function, making enantioselective synthesis and analysis essential for its application in research and development. While robust methods exist for the asymmetric synthesis and chiral separation of this and related compounds, there is a notable lack of reported specific rotation data in the accessible literature. The methodologies and workflows presented in this guide provide a comprehensive framework for researchers working with these valuable chiral building blocks, emphasizing the importance of rigorous stereochemical control and characterization.

References

- 1. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Solubility of Benzyl-Substituted Pyrrolidines: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and solubility of benzyl-substituted pyrrolidines, a chemical scaffold of significant interest in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for optimizing drug candidates' absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This document offers a compilation of available data, detailed experimental protocols for property determination, and visualizations of a relevant biological pathway and an experimental workflow.

Introduction: The Importance of Physicochemical Properties

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its substitution with a benzyl group offers a versatile platform for modulating pharmacological activity. The benzyl moiety significantly influences the molecule's lipophilicity, which in turn governs its ability to cross biological membranes, including the blood-brain barrier. Consequently, a thorough characterization of lipophilicity and aqueous solubility is a critical step in the early stages of drug discovery and lead optimization.

Lipophilicity is typically quantified by the logarithm of the partition coefficient (logP) between n-octanol and water, representing the distribution of a neutral compound between these two immiscible phases. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. Aqueous solubility, the maximum concentration of a substance that can dissolve in water, is another crucial factor affecting bioavailability.

Quantitative Data on Lipophilicity and Solubility

| Compound Name | Structure | Molecular Formula | LogP | LogD (pH 7.4) | Aqueous Solubility | Data Type |

| N-Benzylpyrrolidine | C₁₁H₁₅N | 2.9 (Calculated) | - | - | Calculated | |

| 1-(4-Chlorobenzyl)pyrrolidine | C₁₁H₁₄ClN | 3.7 (Calculated) | - | Sparingly soluble in water[1] | Calculated, Qualitative | |

| 1-(4-Methoxybenzyl)pyrrolidine | C₁₂H₁₇NO | 2.8 (Calculated) | - | - | Calculated | |

| 1-(4-Methylbenzyl)pyrrolidine | C₁₂H₁₇N | 3.3 (Calculated) | - | - | Calculated | |

| 1-(4-Fluorobenzyl)pyrrolidine | C₁₁H₁₄FN | 3.0 (Calculated) | - | Favorable lipophilicity for BBB crossing[2] | Calculated, Qualitative |

Note: The LogP values presented are primarily calculated values from various chemical databases and should be considered as estimates. Experimental verification is crucial for accurate assessment.

Experimental Protocols

Accurate determination of lipophilicity and solubility requires standardized experimental procedures. The following are detailed protocols for the widely accepted shake-flask method for logP/logD determination and a standard method for assessing aqueous solubility.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient. It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water or a buffer of specific pH) after they have reached equilibrium.

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water or buffer)

-

Water (HPLC grade) or appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a separation funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the test compound in the two-phase system should be within the linear range of the analytical method.

-

Partitioning:

-

Add a known volume of the n-octanol phase and the aqueous phase to a glass vial.

-

Spike a small volume of the test compound stock solution into the vial. The volume of the spiking solution should be minimal to avoid significant changes in the phase volumes.

-

Tightly cap the vial.

-

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). The optimal time should be determined empirically for each compound.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Analyze the concentration of the test compound in each aliquot using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

-

LogP = log₁₀ (P)

-

For ionizable compounds, the distribution coefficient (D) is calculated similarly, and LogD = log₁₀ (D) at a specific pH.

-

Determination of Aqueous Solubility

This protocol describes a common method for determining the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Materials:

-

Test compound (solid form)

-

Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

-

Glass vials with screw caps

-

Incubator shaker

-

Filtration device (e.g., syringe filters with low compound binding)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).

-

Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully filter the supernatant to remove any undissolved particles. It is critical to use filters that do not bind the test compound.

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. A calibration curve prepared with known concentrations of the test compound is used for quantification.

-

-

Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway relevant to benzyl-substituted pyrrolidines and a general workflow for physicochemical property assessment.

Caption: SNRI Mechanism of Action

Caption: Physicochemical Profiling Workflow

Conclusion

The lipophilicity and solubility of benzyl-substituted pyrrolidines are critical determinants of their potential as therapeutic agents. While a comprehensive experimental dataset is still needed for a systematic structure-property relationship analysis, the available information and the established experimental protocols outlined in this guide provide a solid foundation for researchers in the field. By carefully measuring and considering these physicochemical properties, drug development professionals can make more informed decisions in the design and selection of novel benzyl-substituted pyrrolidine candidates with improved ADMET characteristics. The visualization of the SNRI signaling pathway further contextualizes the importance of these properties for compounds targeting the central nervous system.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction